REACTION_CXSMILES
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C[Si]([N-][Si](C)(C)C)(C)C.[Na+].Cl[C:12]1[CH:17]=[N:16][CH:15]=[CH:14][N:13]=1.[C:18]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])(=[O:21])[CH2:19][CH3:20]>C1(C)C=CC=CC=1>[N:13]1[CH:14]=[CH:15][N:16]=[CH:17][C:12]=1[CH:19]([CH3:20])[C:18]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21] |f:0.1|
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Name
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|
Quantity
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20 g
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Type
|
reactant
|
Smiles
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ClC1=NC=CN=C1
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Name
|
|
Quantity
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22.73 g
|
Type
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reactant
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Smiles
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C(CC)(=O)OC(C)(C)C
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
|
CUSTOM
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Details
|
The solution was stirred at 0° C. for 2 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WAIT
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Details
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at room temperature for 4 hours
|
Duration
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4 h
|
Type
|
CUSTOM
|
Details
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The reaction was then quenched with saturated aqueous NH4Cl
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Type
|
EXTRACTION
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Details
|
The mixture was extracted with ethyl acetate
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Type
|
CONCENTRATION
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Details
|
the organic layer concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography
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Type
|
CUSTOM
|
Details
|
to give the indicated product
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
N1=C(C=NC=C1)C(C(=O)OC(C)(C)C)C
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |